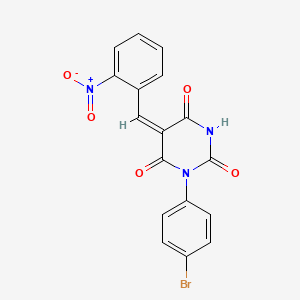![molecular formula C23H27N3O B4880992 N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine, commonly known as DMPI, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool in the study of various diseases. DMPI is known to exhibit a wide range of biochemical and physiological effects, making it an interesting compound for researchers to study.
作用机制
The mechanism of action of DMPI is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. For example, DMPI has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. DMPI has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DMPI has been found to exhibit a wide range of biochemical and physiological effects. For example, DMPI has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. DMPI has also been found to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One advantage of DMPI is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the role of these molecules in cellular processes. However, one limitation of DMPI is its relatively low potency compared to other pharmacological tools, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on DMPI. One area of interest is in the development of more potent analogs of DMPI that could be used as pharmacological tools in the study of disease. Additionally, further research is needed to fully understand the mechanism of action of DMPI and its potential use in the treatment of various diseases. Overall, DMPI is a promising compound that has the potential to contribute to our understanding of cellular processes and the development of new treatments for disease.
合成方法
DMPI is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with 1-methyl-1H-indole-3-carboxylic acid followed by the addition of piperidine and subsequent reduction of the resulting imine. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
DMPI has been found to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, where DMPI has been shown to inhibit the growth of several types of cancer cells. Additionally, DMPI has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are thought to play a role in the development of the disease.
属性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-10-11-18(13-17(16)2)24-19-7-6-12-26(14-19)23(27)21-15-25(3)22-9-5-4-8-20(21)22/h4-5,8-11,13,15,19,24H,6-7,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHGJSNFCFMHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CN(C4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-Dimethylanilino)piperidino]-(1-methylindol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4880919.png)
![3-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4880924.png)
![2-bromo-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880934.png)




![(1-methyl-3-phenylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4880977.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880996.png)
![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)